molecular formula C22H20O6 B2903445 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one CAS No. 690214-66-5

3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one

Cat. No. B2903445
CAS RN: 690214-66-5
M. Wt: 380.396
InChI Key: IXNSCAANSVNRDG-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one, also known as EM-163, is a synthetic compound that belongs to the class of coumarin derivatives. EM-163 has shown promising results in several scientific studies as a potential therapeutic agent for various diseases.

Mechanism of Action

3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one exerts its therapeutic effects by inhibiting various cellular pathways involved in disease progression. In cancer cells, 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. In inflammation, 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. In neurological disorders, 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one reduces oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has been shown to have several biochemical and physiological effects in various disease models. In cancer cells, 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one inhibits cell proliferation and induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. In inflammation, 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one reduces the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. In neurological disorders, 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one reduces oxidative stress and inflammation by activating the Nrf2 pathway.

Advantages and Limitations for Lab Experiments

3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has several advantages for lab experiments, including its synthetic availability, stability, and efficacy in various disease models. However, 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one also has some limitations, including its potential toxicity and limited bioavailability.

Future Directions

3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has shown promising results in various disease models, and future research should focus on exploring its potential therapeutic applications in other diseases. Additionally, future studies should investigate the pharmacokinetics and pharmacodynamics of 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one to determine its optimal dosage and administration route. Finally, future research should focus on developing more potent and selective analogs of 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one for improved therapeutic efficacy.

Synthesis Methods

3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one can be synthesized using a multi-step process that involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with malonic acid in the presence of piperidine to form 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol. The resulting compound is then reacted with 8-methoxysalicylaldehyde in the presence of acetic anhydride and pyridine to form 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one.

Scientific Research Applications

3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has shown neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

3-[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-4-27-18-11-9-14(12-20(18)26-3)8-10-17(23)16-13-15-6-5-7-19(25-2)21(15)28-22(16)24/h5-13H,4H2,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNSCAANSVNRDG-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one

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